molecular formula C24H20N4O5S2 B051372 Azoxydapsone CAS No. 35040-12-1

Azoxydapsone

Cat. No. B051372
CAS RN: 35040-12-1
M. Wt: 508.6 g/mol
InChI Key: SMEWQWPADHSEIL-UHFFFAOYSA-N
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Description

Azoxydapsone is a compound with the molecular formula C24H20N4O5S2 . It has an average mass of 508.569 Da and a monoisotopic mass of 508.087524 Da . It is related to Dapsone, also known as 4,4’-sulfonyldianiline (SDA) or diaminodiphenyl sulfone (DDS), which is an antibiotic commonly used in combination with rifampicin and clofazimine for the treatment of leprosy .

Scientific Research Applications

  • Research, Patients, and Nurses (Sanchez-Sweatman, 1994) : Highlights the ethical concerns in the use of human subjects in research, especially with experimental drugs like AZT. This emphasizes the importance of balancing patient care with scientific advancement (Sanchez-Sweatman, 1994).

  • Phase I and Pharmacokinetic Study of 5-Aza-2'-Deoxycytidine (Van Groeningen et al., 1986) : Discusses a phase I trial of 5-Aza-2'-Deoxycytidine, an anti-cancer drug, highlighting its pharmacokinetics and dose-limiting toxicity, which is crucial in drug development (Van Groeningen et al., 1986).

  • Nucleotidohydrolases in Cellular Response to Decitabine (Requena et al., 2016) : Explores how enzymes like DCTPP1 and dUTPase respond to decitabine (5-aza-2'-deoxycytidine), an anti-cancer drug, suggesting these enzymes are potential targets to improve chemotherapy (Requena et al., 2016).

  • Plasma and CSF Pharmacokinetics of 5-Aza-2'-Deoxycytidine (Chabot et al., 1983) : Investigates how 5-Aza-2'-Deoxycytidine crosses the blood-brain-barrier, which is key in treating brain-related diseases (Chabot et al., 1983).

  • Drug Discovery A Historical Perspective (Drews, 2000)

    : Provides insight into the evolution of drug research, emphasizing the role of molecular biology and genomics in drug discovery, relevant to understanding the development of drugs like Azoxydapsone (Drews, 2000).

  • Clinical Pharmacology Perspectives on Azithromycin and COVID-19 (Damle et al., 2020) : Discusses the use of Azithromycin, a broad-spectrum antibiotic, in COVID-19 treatment, highlighting the importance of clinical pharmacology in drug repurposing (Damle et al., 2020).

  • Activism, Drug Regulation, and Therapeutic Evaluation in the AIDS Era (Epstein, 1997) : Examines the social and political aspects of therapeutic evaluation, especially in the context of AIDS drug trials, which is relevant to understanding the societal impact of drug development (Epstein, 1997).

  • Toxicity of 5-Aza-2'-Deoxycytidine to Mammalian Cells (Jüttermann et al., 1994) : Studies the toxicity of 5-Aza-2'-Deoxycytidine in cells, which is important for assessing the safety of related compounds (Jüttermann et al., 1994).

  • Azidothymidine Inhibits Mitogen Stimulated Growth in Lymphocytes (Munch‐Petersen, 1988) : Investigates the effects of Azidothymidine on DNA repair and cell growth, which is crucial for understanding the cellular impact of similar drugs (Munch‐Petersen, 1988).

  • Synthetic and Application Perspectives of Azapodophyllotoxins (Kumar et al., 2011) : Discusses the synthesis and biological activities of azapodophyllotoxins, providing insight into the development of potential anti-cancer agents and their applications (Kumar et al., 2011).

properties

IUPAC Name

[4-(4-aminophenyl)sulfonylphenyl]-[4-(4-aminophenyl)sulfonylphenyl]imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S2/c25-17-1-9-21(10-2-17)34(30,31)23-13-5-19(6-14-23)27-28(29)20-7-15-24(16-8-20)35(32,33)22-11-3-18(26)4-12-22/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEWQWPADHSEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025987
Record name Azoxydapsone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azoxydapsone

CAS RN

35040-12-1
Record name Azoxydapsone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035040121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azoxydapsone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZOXYDAPSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z632FNN6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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